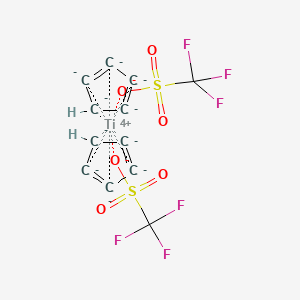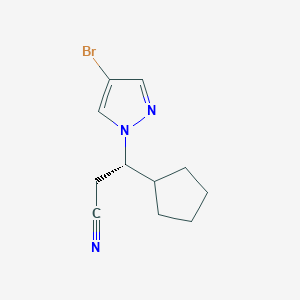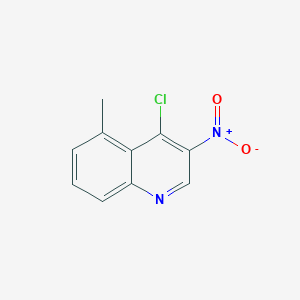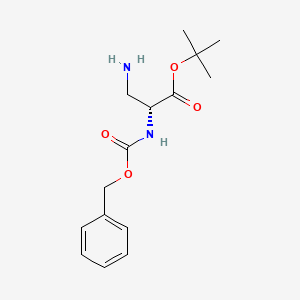
cyclopenta-1,3-diene;titanium(4+);trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopenta-1,3-diene;titanium(4+);trifluoromethanesulfonate is a coordination compound that features a titanium center coordinated to cyclopenta-1,3-diene and trifluoromethanesulfonate ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta-1,3-diene;titanium(4+);trifluoromethanesulfonate typically involves the reaction of titanium tetrachloride with cyclopenta-1,3-diene in the presence of a trifluoromethanesulfonate source. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the titanium complex. The general reaction scheme can be represented as follows:
TiCl4+C5H6+CF3SO3H→Ti(C5H5)2(CF3SO3)2+2HCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopenta-1,3-diene;titanium(4+);trifluoromethanesulfonate can undergo various types of chemical reactions, including:
Oxidation: The titanium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to lower oxidation states.
Substitution: Ligands can be substituted with other ligands, such as halides or other anions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halide salts for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher-valent titanium complexes, while substitution reactions may produce new titanium coordination compounds with different ligands.
Aplicaciones Científicas De Investigación
Cyclopenta-1,3-diene;titanium(4+);trifluoromethanesulfonate has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Materials Science: The compound is studied for its potential use in the development of new materials with unique properties.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in medicine, such as in drug delivery systems.
Mecanismo De Acción
The mechanism of action of cyclopenta-1,3-diene;titanium(4+) trifluoromethanesulfonate involves the coordination of the titanium center to the ligands, which can facilitate various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in catalysis, the titanium center can activate substrates and facilitate their conversion to desired products.
Comparación Con Compuestos Similares
Similar Compounds
Titanocene Dichloride: A similar compound with two cyclopentadienyl ligands and two chloride ligands.
Zirconocene Dichloride: Similar to titanocene dichloride but with a zirconium center.
Ferrocene: A compound with two cyclopentadienyl ligands coordinated to an iron center.
Uniqueness
Cyclopenta-1,3-diene;titanium(4+);trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate ligand, which can impart different electronic and steric properties compared to other similar compounds. This can result in different reactivity and applications, particularly in catalysis and materials science.
Propiedades
Fórmula molecular |
C12H2F6O6S2Ti-8 |
|---|---|
Peso molecular |
468.1 g/mol |
Nombre IUPAC |
cyclopenta-1,3-diene;titanium(4+);trifluoromethanesulfonate |
InChI |
InChI=1S/2C5H.2CHF3O3S.Ti/c2*1-2-4-5-3-1;2*2-1(3,4)8(5,6)7;/h2*1H;2*(H,5,6,7);/q2*-5;;;+4/p-2 |
Clave InChI |
VJUWAFGEJRHTHS-UHFFFAOYSA-L |
SMILES canónico |
[CH-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Ti+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![N'-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzenecarboximidamide](/img/structure/B13654071.png)
